molecular formula C11H16O3S B1308696 4-[(Butylthio)methyl]-5-methyl-2-furoic acid CAS No. 462075-93-0

4-[(Butylthio)methyl]-5-methyl-2-furoic acid

Cat. No. B1308696
M. Wt: 228.31 g/mol
InChI Key: GELLZSIDRRZODN-UHFFFAOYSA-N
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Description

4-[(Butylthio)methyl]-5-methyl-2-furoic acid is a compound that can be considered a derivative of furoic acid, which is a furan ring with a carboxylic acid functionality. The compound has a butylthio methyl group and a methyl group attached to the furan ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related furan derivatives and their potential applications.

Synthesis Analysis

The synthesis of furan derivatives can be approached through various methods. For instance, the regiospecific lithiation of 2-(tert-butyldimethylsilyl)-3-furoic acid followed by trapping with electrophiles allows for the introduction of substituents at the C-4 position of the furan ring . This method could potentially be adapted for the synthesis of 4-[(Butylthio)methyl]-5-methyl-2-furoic acid by choosing appropriate electrophiles and conditions to introduce the butylthio methyl group at the C-4 position.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Substituents on the furan ring can influence the electronic distribution and reactivity of the molecule. For example, the presence of a methyl group at the 5-position can impact the electron density and steric hindrance around the furan ring .

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. The oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) is an example of a transformation that involves the functionalization of the furan ring . Similarly, the methylation of furan rings at the β-positions has been observed in certain biochemical processes, indicating that the furan ring can be a site for electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives like 4-[(Butylthio)methyl]-5-methyl-2-furoic acid are influenced by their functional groups. The presence of a carboxylic acid group contributes to the acidity and potential for hydrogen bonding. The butylthio methyl group is likely to add lipophilicity and could affect the boiling point and solubility of the compound. The methyl group at the 5-position may also influence the compound's melting point and solubility in organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The Birch reduction process has been utilized in the synthesis of various furoic acids, including derivatives similar to 4-[(Butylthio)methyl]-5-methyl-2-furoic acid. This process involves the reduction of furoic acid with sodium and 2-propanol in liquid ammonia, leading to the formation of dihydro-furoic acid esters (Kinoshita, Miyano, & Miwa, 1975).
  • Another study demonstrated the synthesis of 5-substituted-2,5-dihydro-2-furoic acids under controlled Birch conditions, followed by esterification with acidic methanol. This process yielded methyl 5-alkyl-2,5-dihydro-2-furoates, including derivatives with spectroscopic properties relevant to the study of furoic acids (Masamune, Ono, & Matsue, 1975).

Chemical Transformations and Applications

  • Research on the transformations of derivatives of furoic acid under the action of bases has been conducted. This includes the study of compounds like 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid, which undergoes decomposition and forms various other chemical structures under different conditions. Such transformations are crucial in understanding the reactivity and potential applications of furoic acid derivatives in various fields (Maadadi, Pevzner, & Petrov, 2017).
  • The synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones through the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids is another significant application. This synthesis process represents a method for creating structurally unique furan derivatives, which can have various applications in material science and organic chemistry (Ma, Wu, & Shi, 2004).

Future Directions

While specific future directions for this compound are not available, it’s worth noting that similar compounds, such as Benzo[1,2-d;4,5-d′]bis[1,3]dithioles, are important building blocks within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals .

properties

IUPAC Name

4-(butylsulfanylmethyl)-5-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-3-4-5-15-7-9-6-10(11(12)13)14-8(9)2/h6H,3-5,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELLZSIDRRZODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC1=C(OC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403329
Record name ST069970
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Butylthio)methyl]-5-methyl-2-furoic acid

CAS RN

462075-93-0
Record name ST069970
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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